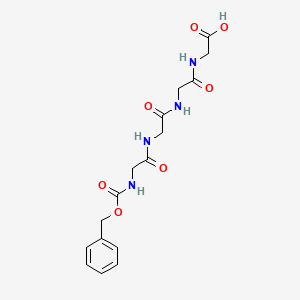

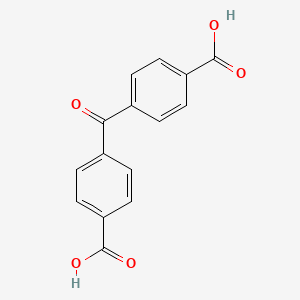

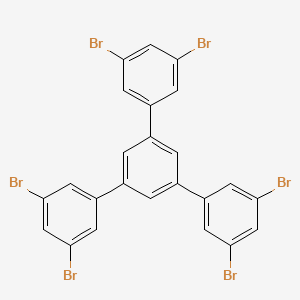

![molecular formula C11H9NO B1330725 2,3-Dihydrofuro[2,3-b]quinoline CAS No. 14694-19-0](/img/structure/B1330725.png)

2,3-Dihydrofuro[2,3-b]quinoline

Overview

Description

2,3-Dihydrofuro[2,3-b]quinoline is a nitrogen-containing heterocyclic compound . It is a major skeleton in traditional herbs, and some efforts are contributed to modify the structure in order to enhance the pharmacological activities .

Synthesis Analysis

The synthesis of 2,3-Dihydrofuro[2,3-b]quinoline involves a recyclization reaction of 1-acetyl-N-phenylcyclopropanecarboxamide in the presence of SnCl4 as the catalyst . Another method involves the reaction of 3-iodo-4-methoxy-2 (1 H)-quinolinone with 2-methyl-3-butyn-2-ol under modified Heck-conditions .Molecular Structure Analysis

The molecular formula of 2,3-Dihydrofuro[2,3-b]quinoline is C11H9NO . The molecule contains a total of 24 bonds, including 15 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 ten-membered ring, 1 ether (aromatic), and 1 Pyridine .Chemical Reactions Analysis

The reaction of 8-hydroxy-7-piperidinomethylquinoline with pyridinium ylides gave 2-acyl-2,3-dihydro-furo[3,2-h]quinolines . The formation of a highly electrophilic quinoline type o-quinone methide is proposed as an intermediate .Scientific Research Applications

Synthesis and Biological Evaluation

2,3-Dihydrofuro[2,3-b]quinoline derivatives have been synthesized and evaluated for various biological activities. One study demonstrated an efficient synthesis method that yielded a high selectivity product, which could be significant for pharmaceutical applications .

Antioxidant Properties

Research has investigated the antioxidant effectiveness of quinoline derivatives, including those with a furo[2,3-b] moiety. These compounds could potentially be used to combat oxidative stress-related diseases .

Antimicrobial and Pain Relief

Quinolones, including 2-quinolones which are structurally related to 2,3-Dihydrofuro[2,3-b]quinoline, have shown promising biological activities such as antimicrobial and pain relief properties. This suggests potential medical applications for the compound .

Pharmaceutical Industry

Quinoline derivatives are widely used in the pharmaceutical industry. The structural diversity and functionalization of these compounds allow for the development of new drugs with various therapeutic effects .

Agrochemical Industry

The compound’s derivatives are also utilized in the agrochemical industry, indicating their importance in agricultural applications .

Organic and Pharmaceutical Chemistry

Functionalized quinoline scaffolds, like 2,3-Dihydrofuro[2,3-b]quinoline, are valuable in organic and pharmaceutical chemistry due to their pharmacological properties .

Mechanism of Action

Target of Action

The primary target of 2,3-Dihydrofuro[2,3-b]quinoline is DNA, specifically in the context of oxidation . The compound has been shown to have antioxidant capacities, protecting DNA against oxidation caused by various agents .

Mode of Action

2,3-Dihydrofuro[2,3-b]quinoline interacts with its target, DNA, by stabilizing the produced furoquinoline radical . This interaction is beneficial in protecting DNA against oxidation induced by agents such as Cu 2+ /glutathione (GSH), • OH, and 2,2′-azobis (2-amidinopropane hydrochloride) (AAPH) .

Biochemical Pathways

The biochemical pathways affected by 2,3-Dihydrofuro[2,3-b]quinoline involve the oxidation of DNA. The compound’s antioxidant capacities allow it to decrease the oxidation rate of DNA induced by AAPH . This suggests that 2,3-Dihydrofuro[2,3-b]quinoline may play a role in the cellular response to oxidative stress.

Result of Action

The molecular and cellular effects of 2,3-Dihydrofuro[2,3-b]quinoline’s action primarily involve the protection of DNA against oxidation . By stabilizing the produced furoquinoline radical, the compound can inhibit DNA oxidation for a period . This suggests that 2,3-Dihydrofuro[2,3-b]quinoline may have potential therapeutic applications in conditions associated with oxidative stress.

Action Environment

It is known that the compound’s antioxidant capacities can protect dna against oxidation in various experimental systems

Future Directions

The future directions for the research on 2,3-Dihydrofuro[2,3-b]quinoline could involve exploring its antioxidant capacities further, especially its role in protecting DNA against radical-induced oxidation . Additionally, more research could be done on its synthesis methods to enhance its pharmacological activities .

properties

IUPAC Name |

2,3-dihydrofuro[2,3-b]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c1-2-4-10-8(3-1)7-9-5-6-13-11(9)12-10/h1-4,7H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRCJXWKCNPULPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=NC3=CC=CC=C3C=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10344669 | |

| Record name | 2,3-Dihydrofuro(2,3-b)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14694-19-0 | |

| Record name | 2,3-Dihydrofuro(2,3-b)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

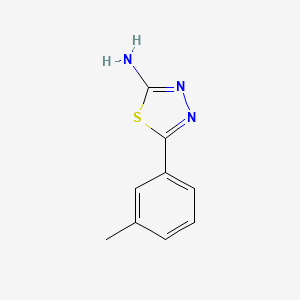

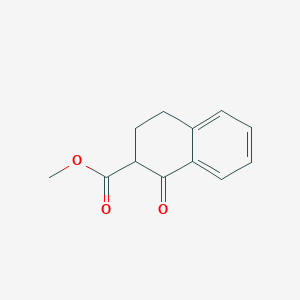

![2-Amino-1-benzo[1,3]dioxol-5-yl-ethanol](/img/structure/B1330646.png)

![2-Aminothiazolo[5,4-b]pyridine](/img/structure/B1330656.png)